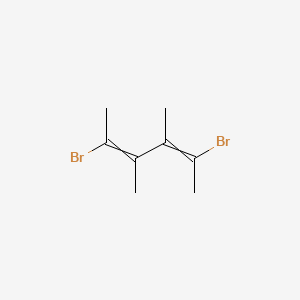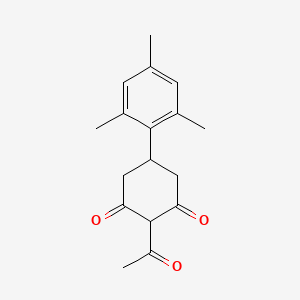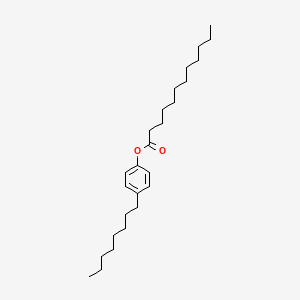
2,5-Dibromo-3,4-dimethylhexa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3,4-dimethylhexa-2,4-diene is an organic compound with the molecular formula C8H12Br2 It is a derivative of hexa-2,4-diene, where two bromine atoms are substituted at the 2nd and 5th positions, and two methyl groups are substituted at the 3rd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,4-dimethylhexa-2,4-diene typically involves the bromination of 2,5-dimethylhexa-2,4-diene. The reaction is carried out by adding bromine (Br2) to the diene in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecules add across the double bonds of the diene, resulting in the formation of the dibromo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3,4-dimethylhexa-2,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Addition Reactions: Reagents such as bromine (Br2), hydrogen bromide (HBr), and chlorine (Cl2) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2,5-dihydroxy-3,4-dimethylhexa-2,4-diene and 2,5-diamino-3,4-dimethylhexa-2,4-diene.
Addition Reactions: Products include 2,5-dibromo-3,4-dimethylhexane and 2,5-dichloro-3,4-dimethylhexa-2,4-diene.
Oxidation and Reduction Reactions: Products include 2,5-dimethylhexa-2,4-dione and 2,5-dimethylhexane.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3,4-dimethylhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3,4-dimethylhexa-2,4-diene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A similar compound without the bromine substitutions.
3,4-Dibromo-2,5-dimethylhexa-2,4-diene: A positional isomer with bromine atoms at different positions.
2,5-Dibromo-2,5-dimethylhexane: A saturated analog with no double bonds.
Uniqueness
2,5-Dibromo-3,4-dimethylhexa-2,4-diene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine atoms and double bonds allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
90085-77-1 |
|---|---|
Molekularformel |
C8H12Br2 |
Molekulargewicht |
267.99 g/mol |
IUPAC-Name |
2,5-dibromo-3,4-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H12Br2/c1-5(7(3)9)6(2)8(4)10/h1-4H3 |
InChI-Schlüssel |
QVJJMLHBAQFLRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)Br)C(=C(C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)



![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)


![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)

